molecular formula C20H20N2O B14303450 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 118297-05-5

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14303450
CAS No.: 118297-05-5
M. Wt: 304.4 g/mol
InChI Key: SKAVALVPULFGDV-UHFFFAOYSA-N
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Description

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound known for its unique structure and properties It is a hydrazone derivative of naphthalen-2(1H)-one, featuring a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2(1H)-one with 4-tert-butylphenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of naphthalen-2(1H)-one oxides.

    Reduction: Conversion to naphthalen-2(1H)-one amines.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
  • 1-[2-(4-Ethylphenyl)hydrazinylidene]naphthalen-2(1H)-one
  • 1-[2-(4-Isopropylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Uniqueness

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance the compound’s selectivity and potency in various applications, making it distinct from its analogs.

Properties

CAS No.

118297-05-5

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C20H20N2O/c1-20(2,3)15-9-11-16(12-10-15)21-22-19-17-7-5-4-6-14(17)8-13-18(19)23/h4-13,23H,1-3H3

InChI Key

SKAVALVPULFGDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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